2-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Overview
Description
“2-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid” is an organic compound . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H7NO3/c12-9-7-4-2-1-3-6 (7)8 (5-11-9)10 (13)14/h1-5H, (H,11,12) (H,13,14)
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 204.19 . It is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Synthesis of Derivatives and Amides
A study by Gopalan et al. (2011) described a method for synthesizing 2-amino-1,2-dihydroisoquinoline-3(4H)-one and its amide derivatives using tetrahydroisoquinoline-3-carboxylic acid under acidic conditions. This method demonstrates the potential for creating diverse derivatives from the base compound (Gopalan, Umamaheswari, Mohan, & Rajagopal, 2011).
Improved Synthesis Methods
Blanco et al. (2006) improved the synthesis of 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives. This study shows progress in refining the synthesis process for related compounds, potentially aiding in their application in various fields of research (Blanco, Shmidt, Schapira, & Perillo, 2006).
Hydrolysis and Density Functional Theory (DFT) Analysis
Research by Basafa et al. (2021) explored the hydrolysis of the nitrile moiety in a similar compound, 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile, and used DFT calculations to analyze chemical shifts. This study's approach could provide insights into the behavior and analysis of 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (Basafa, Davoodnia, Beyramabadi, & Pordel, 2021).
Potential Medicinal Applications
A study by Gaber et al. (2021) synthesized derivatives of a related compound and tested their anticancer effects against the breast cancer MCF-7 cell line. This indicates potential medicinal applications for this compound and its derivatives in oncology research (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).
Free-Radical Scavenging and Enzyme Inhibitory Activity
Solecka et al. (2014) investigated 3,4-dihydroisoquinoline-3-carboxylic acid derivatives for their free-radical scavenging activity and inhibitory activity against certain enzymes. This research could suggest similar applications for this compound in studying oxidative stress-related diseases (Solecka, Guśpiel, Postek, Ziemska, Kawȩcki, Łęczycka, Osior, Pietrzak, Pypowski, & Wyrzykowska, 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-amino-1-oxoisoquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-12-5-8(10(14)15)6-3-1-2-4-7(6)9(12)13/h1-5H,11H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINNFYOPJCYKMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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